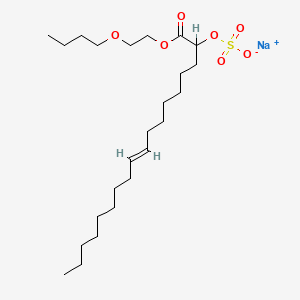
Einecs 308-618-5
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
The preparation of Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] involves the reaction of phosphoric acid with ethyl alcohol and 2,2’-iminobis[ethanol]. The reaction conditions typically include controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may involve large-scale reactors and continuous monitoring to maintain the quality and yield of the compound.
Analyse Chemischer Reaktionen
Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler phosphoric acid esters.
Substitution: The compound can undergo substitution reactions where one of the ethyl groups is replaced by another functional group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] has several scientific research applications:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Biology: The compound is studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications and its interactions with biological molecules.
Wirkmechanismus
The mechanism of action of Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] involves its interaction with specific molecular targets and pathways. The compound can act as a phosphorylating agent, transferring phosphate groups to other molecules. This process is crucial in various biochemical pathways, including energy transfer and signal transduction .
Vergleich Mit ähnlichen Verbindungen
Phosphoric acid, ethyl ester, compound with 2,2’-iminobis[ethanol] can be compared with other similar compounds such as:
Phosphoric acid, methyl ester: Similar in structure but with a methyl group instead of an ethyl group.
Phosphoric acid, propyl ester: Contains a propyl group instead of an ethyl group.
Phosphoric acid, butyl ester: Contains a butyl group instead of an ethyl group. These compounds share similar chemical properties but differ in their specific applications and reactivity due to the different alkyl groups attached to the phosphoric acid.
Eigenschaften
CAS-Nummer |
98143-52-3 |
|---|---|
Molekularformel |
C6H18NO6P |
Molekulargewicht |
231.18 g/mol |
IUPAC-Name |
ethyl dihydrogen phosphate;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C4H11NO2.C2H7O4P/c6-3-1-5-2-4-7;1-2-6-7(3,4)5/h5-7H,1-4H2;2H2,1H3,(H2,3,4,5) |
InChI-Schlüssel |
WNDDMLASZHQNCI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOP(=O)(O)O.C(CO)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















